molecular formula C18H15FN2O2 B5833506 N-(2-fluoro-5-methylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide

N-(2-fluoro-5-methylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide

Cat. No. B5833506
M. Wt: 310.3 g/mol
InChI Key: TYCCMFUMTZZUDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-fluoro-5-methylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide, also known as FIPI, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. FIPI has been shown to inhibit the activity of phospholipase D (PLD), an enzyme that plays a crucial role in various cellular processes, including membrane trafficking, signal transduction, and cytoskeletal rearrangements.

Mechanism of Action

The mechanism of action of N-(2-fluoro-5-methylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide involves the inhibition of PLD activity. PLD catalyzes the hydrolysis of phosphatidylcholine to produce phosphatidic acid (PA), a lipid second messenger that regulates various cellular processes. N-(2-fluoro-5-methylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide binds to the catalytic domain of PLD and prevents its activity, leading to a decrease in PA production and downstream signaling.
Biochemical and Physiological Effects
N-(2-fluoro-5-methylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide has been shown to have various biochemical and physiological effects. In cancer cells, N-(2-fluoro-5-methylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide inhibits cell proliferation, migration, and invasion, leading to a decrease in tumor growth and metastasis. In endothelial cells, N-(2-fluoro-5-methylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide inhibits angiogenesis, the formation of new blood vessels that is essential for tumor growth. In neurons, N-(2-fluoro-5-methylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide protects against oxidative stress and neuroinflammation, making it a potential therapeutic agent for neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

The advantages of using N-(2-fluoro-5-methylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide in lab experiments include its specificity for PLD inhibition, its relatively low toxicity, and its ability to inhibit PLD activity in various cell types. However, the limitations of using N-(2-fluoro-5-methylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide include its low solubility in water, its relatively short half-life in vivo, and its potential off-target effects.

Future Directions

There are several future directions for the research and development of N-(2-fluoro-5-methylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide. One potential direction is the optimization of its pharmacokinetic properties, such as its solubility and half-life, to improve its efficacy in vivo. Another direction is the identification of new targets for N-(2-fluoro-5-methylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide, as it may have off-target effects that could be exploited for therapeutic purposes. Finally, the combination of N-(2-fluoro-5-methylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide with other anti-cancer or anti-inflammatory agents may enhance its efficacy and reduce potential side effects.

Synthesis Methods

The synthesis of N-(2-fluoro-5-methylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide involves the reaction of 2-(3-formyl-1H-indol-1-yl)acetic acid with 2-fluoro-5-methylphenylboronic acid in the presence of a palladium catalyst. The resulting intermediate is then treated with acetic anhydride to form the final product, N-(2-fluoro-5-methylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide. The yield of this synthesis method is approximately 30%, making it a relatively efficient process.

Scientific Research Applications

N-(2-fluoro-5-methylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of PLD in various cell types, including cancer cells, endothelial cells, and neurons. This inhibition leads to a decrease in cell proliferation, migration, and invasion, making N-(2-fluoro-5-methylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide a potential anti-cancer and anti-inflammatory agent.

properties

IUPAC Name

N-(2-fluoro-5-methylphenyl)-2-(3-formylindol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O2/c1-12-6-7-15(19)16(8-12)20-18(23)10-21-9-13(11-22)14-4-2-3-5-17(14)21/h2-9,11H,10H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYCCMFUMTZZUDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)NC(=O)CN2C=C(C3=CC=CC=C32)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.